molecular formula C20H23FN6O3S B15056324 Benzenesulfonyl fluoride, 4-((3-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)-1-oxopropyl)amino)- CAS No. 15422-13-6

Benzenesulfonyl fluoride, 4-((3-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)-1-oxopropyl)amino)-

Cat. No.: B15056324
CAS No.: 15422-13-6
M. Wt: 446.5 g/mol
InChI Key: IQHXPLJJDASOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzenesulfonyl fluoride, 4-((3-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)-1-oxopropyl)amino)- (CAS 50566-91-1) is a structurally complex molecule combining a benzenesulfonyl fluoride group with a triazine-derived moiety. Its molecular formula is C₁₈H₁₉N₆O₃FS, with a molecular weight of 418.45 g/mol . Key features include:

  • Sulfonyl fluoride reactive group: Enables covalent binding to serine residues in enzymes, a hallmark of protease inhibitors.
  • Aromatic and amide linkages: The benzamide and propionamide bridges enhance solubility and stability.

This compound’s dual functionality suggests applications in enzyme inhibition (e.g., proteases, isomerases) or covalent drug development .

Properties

CAS No.

15422-13-6

Molecular Formula

C20H23FN6O3S

Molecular Weight

446.5 g/mol

IUPAC Name

4-[3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C20H23FN6O3S/c1-20(2)26-18(22)25-19(23)27(20)15-8-3-13(4-9-15)5-12-17(28)24-14-6-10-16(11-7-14)31(21,29)30/h3-4,6-11H,5,12H2,1-2H3,(H,24,28)(H4,22,23,25,26)

InChI Key

IQHXPLJJDASOCX-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)F)N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)benzene-1-sulfonyl fluoride typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Propanamido Linker: This step involves the reaction of the phenyl group with a propanamide derivative.

    Introduction of the Sulfonyl Fluoride Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups.

    Reduction: Reduction reactions could target the triazine ring or the sulfonyl fluoride group.

    Substitution: The sulfonyl fluoride group is highly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution could produce sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfonyl fluoride groups are often used as catalysts in organic synthesis.

    Material Science: The unique structure of the compound may make it useful in the development of new materials.

Biology and Medicine

    Enzyme Inhibition: Sulfonyl fluoride groups are known to inhibit serine proteases, making the compound a potential candidate for drug development.

    Diagnostic Tools: The compound could be used in the development of diagnostic assays for detecting specific enzymes.

Industry

    Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-(4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)propanamido)benzene-1-sulfonyl fluoride would depend on its specific interactions with molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to inhibition. The triazine ring and amine groups may also interact with other molecular targets, affecting various biological pathways.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Molecular Weight (g/mol) Key Structural Features Target/Application Inhibitory Activity/Notes
Target Compound (CAS 50566-91-1) 418.45 Benzenesulfonyl fluoride + triazine Proteases, isomerases Hypothesized covalent binding
Benzenesulfonyl fluoride (CAS 368-43-4) 160.16 Simple sulfonyl fluoride Organic synthesis Reactivity in sulfonylation
PMSF 174.19 Phenylmethylsulfonyl fluoride Serine proteases Broad but enzyme-dependent
AEBSF 239.28 (2-Aminoethyl)benzenesulfonyl fluoride Peptide isomerases 100% inhibition at 1 mM
Compound 9a (hNE inhibitor) ~350 (estimated) Sulfonyl fluoride + aryl substituents Human neutrophil elastase Covalent inhibition
Triflusulfuron methyl 471.35 Triazine + sulfonylurea methyl ester Plant ALS enzyme Herbicidal action

Research Findings and Mechanistic Insights

  • Enzyme Access and Flexibility : Molecular dynamics simulations () reveal that enzyme flexibility determines inhibitor efficacy. The target compound’s triazine group may restrict access to less flexible enzymes (e.g., Torpedo acetylcholinesterase), similar to PMSF’s limitations .
  • Covalent Binding : Sulfonyl fluorides in 9a/9b and AEBSF form stable covalent bonds with serine residues, a mechanism likely shared by the target compound .
  • Triazine Role: The 4,6-diamino-2,2-dimethyltriazine group could engage in π-π stacking or hydrogen bonding, enhancing target specificity compared to non-triazine derivatives.

Biological Activity

Benzenesulfonyl fluoride, specifically the compound 4-((3-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)-1-oxopropyl)amino)- , is a complex organic molecule with potential biological activity. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant research findings and case studies.

Basic Information

PropertyValue
CAS Number 30885-63-3
Molecular Formula C21H27FN6O7S2
Molecular Weight 558.6 g/mol
IUPAC Name 4-[[2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride

Antimicrobial Activity

Research has indicated that compounds similar to benzenesulfonyl fluoride exhibit significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives and found that certain analogs demonstrated potent activity against common bacterial strains. For instance:

  • Compound 4d showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli.
  • Compound 4h was most effective against S. aureus with an MIC of 6.63 mg/mL .

These findings suggest that the structural features of benzenesulfonyl fluoride may contribute to its efficacy against microbial pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonyl fluoride was highlighted in a study where derivatives were tested for their ability to inhibit carrageenan-induced rat paw edema. Results demonstrated:

  • Compounds exhibited inhibition rates of 94.69% , 89.66% , and 87.83% at varying time points post-administration.

This suggests that the compound may modulate inflammatory pathways effectively, making it a candidate for further therapeutic exploration .

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory properties, benzenesulfonyl fluoride derivatives have been shown to possess antioxidant activities. For example:

  • One derivative had an IC50 comparable to Vitamin C, indicating significant free radical scavenging potential .

The biological activity of benzenesulfonyl fluoride is primarily attributed to its sulfonyl fluoride group, which can react with nucleophilic sites on proteins or enzymes. This interaction may lead to the inhibition of enzymatic activity and disruption of various biological pathways. Such mechanisms are critical in understanding how this compound can exert its therapeutic effects .

Study on Antimicrobial Efficacy

A comprehensive study conducted on several benzenesulfonamide derivatives revealed that modifications in the chemical structure significantly influenced their antimicrobial potency. The research emphasized the importance of the triazine moiety in enhancing activity against resistant bacterial strains .

In Vivo Anti-inflammatory Assessment

In vivo studies involving animal models demonstrated that specific derivatives of benzenesulfonyl fluoride could effectively reduce inflammation markers in carrageenan-induced models, suggesting a viable pathway for developing anti-inflammatory drugs based on this scaffold .

Q & A

Q. What are the standard synthetic routes for synthesizing benzenesulfonyl fluoride derivatives with triazine substituents?

The synthesis typically involves nucleophilic substitution or amide coupling. For example, benzenesulfonyl fluorides are synthesized by reacting phenolic precursors (e.g., 4-acetamidophenol) with benzenesulfonyl chloride in the presence of a base like pyridine to neutralize HCl byproducts . For triazine-containing analogs, stepwise coupling of the triazine-phenyl-propanoyl moiety to the sulfonyl fluoride core is recommended, with careful control of reaction temperature (0–25°C) and anhydrous conditions to avoid hydrolysis of the sulfonyl fluoride group .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% peak area) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (e.g., [M+H]⁺ or [M–F]⁻ ions) .

Q. What are the primary research applications of this compound in biochemical studies?

The sulfonyl fluoride group reacts selectively with serine residues in proteases, making it a covalent inhibitor for enzymes like human neutrophil elastase (hNE) or trypsin-like proteases . Its triazine moiety may enhance binding affinity to target proteins through π-π stacking or hydrogen bonding . Applications include:

  • Enzyme inhibition assays (IC₅₀ determination via fluorogenic substrates) .
  • Chemical biology probes for labeling active sites in proteomes .

Advanced Research Questions

Q. How can researchers optimize the inhibitory activity of this compound against specific serine proteases through structural modifications?

Structure-activity relationship (SAR) studies suggest:

  • Ortho-substituents on the benzene ring improve steric hindrance, reducing off-target reactivity .
  • Triazine modifications : Introducing electron-withdrawing groups (e.g., -NO₂) or extending the propanoyl linker can enhance binding to the enzyme’s hydrophobic pocket .
  • Fluorine tuning : Replacing the triazine’s methyl groups with trifluoromethyl (-CF₃) may increase metabolic stability .

Q. What methodologies are recommended to address contradictory results in enzyme inhibition assays involving this compound?

Contradictions may arise from assay conditions:

  • Enzyme source : Use recombinant enzymes (e.g., hNE expressed in HEK293 cells) to standardize activity .
  • Pre-incubation time : Covalent inhibitors require sufficient time (10–30 mins) for complete binding .
  • Control experiments : Include irreversible inhibitors (e.g., AEBSF) and competitive inhibitors (e.g., SuEFx-1 analogs) to validate mechanism .

Q. What strategies can be employed to enhance the aqueous solubility of this hydrophobic benzenesulfonyl fluoride derivative for in vivo studies?

  • Salt formation : Convert the free acid to a disodium salt (as seen in azo dye derivatives) to improve solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the triazine amino groups .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Methodological Notes

  • Synthesis scaling : Continuous flow reactors can improve yield and reduce side reactions during large-scale synthesis .
  • Stability storage : Store the compound under anhydrous conditions at –20°C to prevent hydrolysis of the sulfonyl fluoride group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.